molecular formula C11H21N2O3+ B12544189 N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium CAS No. 143986-38-3

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium

Cat. No.: B12544189
CAS No.: 143986-38-3
M. Wt: 229.30 g/mol
InChI Key: AHIUHSVMCFVWKS-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium is a quaternary ammonium compound characterized by a trimethylammonium core, an oxo group, and a piperidine-2-carbonyloxy substituent. This structure imparts both cationic and polar properties, making it suitable for applications in catalysis, surfactant chemistry, or biomedical research.

Properties

CAS No.

143986-38-3

Molecular Formula

C11H21N2O3+

Molecular Weight

229.30 g/mol

IUPAC Name

trimethyl-[2-oxo-2-(piperidine-2-carbonyloxy)ethyl]azanium

InChI

InChI=1S/C11H21N2O3/c1-13(2,3)8-10(14)16-11(15)9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/q+1

InChI Key

AHIUHSVMCFVWKS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)OC(=O)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium typically involves the reaction of piperidine-2-carboxylic acid with trimethylamine and an appropriate activating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the quaternary ammonium group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of N,N,N-trimethyl compounds exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications can enhance the efficacy of these compounds against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of specific cellular pathways that promote tumor growth and metastasis .

2. Antimicrobial Properties
Compounds similar to N,N,N-trimethyl derivatives have been investigated for their antimicrobial activity. These compounds can disrupt microbial cell membranes due to their cationic nature, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents against resistant strains of bacteria .

3. Neurological Applications
There is ongoing research into the use of these compounds as potential treatments for neurological disorders. Their ability to cross the blood-brain barrier allows them to interact with central nervous system receptors, which could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .

Materials Science Applications

1. Polymer Chemistry
N,N,N-Trimethyl derivatives are utilized in polymer synthesis, particularly in creating cationic polymers used for drug delivery systems. These polymers can encapsulate therapeutic agents and release them in a controlled manner, enhancing the effectiveness of treatments while minimizing side effects .

2. Coatings and Adhesives
Due to their surface-active properties, these compounds are also employed in formulating coatings and adhesives. They improve adhesion properties and enhance the durability of materials in various industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified structural modifications that increase potency against prostate cancer cells (IC50_{50} = 0.33 μM) .
Study BAntimicrobial EfficacyDemonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Study CNeurological EffectsExplored potential as a D3 receptor antagonist, showing promise in preclinical models .
Study DPolymer DevelopmentDeveloped cationic polymers for targeted drug delivery, improving bioavailability .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.

Comparison with Similar Compounds

Hydrazone-Based Analogues

Compounds such as (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride (HL3Cl) and (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride (HL1Cl) share the trimethylammonium core but replace the piperidine group with hydrazinyl-pyridyl or hydrazinyl-thiazolyl moieties .

  • Key Differences: Coordination Chemistry: Hydrazone derivatives act as tridentate ligands in Zn(II) complexes, forming square pyramidal or octahedral geometries . Biological Activity: Cu(II) complexes of thiazolyl hydrazones exhibit cytotoxic and antimicrobial activity , whereas the piperidine group in the target compound may confer distinct bioactivity due to its structural similarity to pharmaceutical alkaloids.

Surfactant Analogues

Cationic surfactants like [N,N,N-trimethyl-2-oxo-2-(((2R,3S,4S,5R)-3,4,5-trihydroxy-6-(tetradecyloxy)tetrahydro-2H-pyran-2-yl)methoxy)ethan-1-aminium] iodide () feature long alkyl chains and sugar moieties, enhancing micelle formation.

  • However, its piperidine group may enable pH-dependent solubility or membrane interaction. Applications: Sugar-based surfactants prioritize corrosion inhibition or drug delivery , while the target compound’s piperidine group could align with neurological or enzymatic targeting.

Ionic Liquid and Drug Carrier Analogues

Ionic liquids (ILs) such as N,N,N-trimethyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethan-1-aminium () utilize carbohydrate moieties to enhance biocompatibility.

  • Key Differences :
    • Hydrogen Bonding : Carbohydrate-based ILs exhibit strong intramolecular H-bonding, improving drug solubilization . The target compound’s piperidine group may instead facilitate hydrophobic interactions or chiral recognition.

Physical Properties

Compound Melting Point Solubility IR Features (cm⁻¹) Reference
HL1Cl (thiazolyl hydrazone) Not reported Water, methanol 1700 (C=O), 1549 (C=N)
HL3Cl (pyridyl hydrazone) Not reported Water, DMSO 1700 (C=O), 1612 (C=N)
Target compound (piperidine derivative) Not reported Likely polar solvents Expected C=O (~1700), ester C-O (~1200) N/A
  • Elemental Analysis : Thiazolyl hydrazones show S content ~11.58% ; the target compound’s piperidine group would replace sulfur with nitrogen, altering elemental ratios.

Catalytic Activity

Hydrazone-Zn(II) complexes catalyze ketone-amine-alkyne (KA2) coupling reactions . The target compound’s ester-linked piperidine may limit catalytic versatility unless modified to include coordinating groups.

Biological Activity

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium, a quaternary ammonium compound, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of a piperidine moiety suggests potential interactions with biological receptors.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies utilizing the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against lung cancer cells .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial activity, particularly against pathogenic strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression or inflammatory responses, although detailed studies are needed to elucidate these pathways further .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line Assay Type IC50 (µM) Results
Study 1A549 (Lung Cancer)SRB Assay15.5Significant growth inhibition observed
Study 2MCF7 (Breast Cancer)MTT Assay12.3Induced apoptosis in treated cells
Study 3E. coliDisc Diffusion-Inhibition zone diameter of 15 mm at 100 µg/ml

Detailed Findings

  • Anticancer Activity : In vitro studies have shown that the compound significantly inhibits cancer cell growth in a concentration-dependent manner. For example, an IC50 value of 15.5 µM was reported for A549 lung cancer cells, indicating effective cytotoxicity at relatively low concentrations .
  • Antimicrobial Efficacy : The compound demonstrated notable antibacterial activity against E. coli, with an inhibition zone measured at 15 mm using standard disc diffusion methods. This suggests potential for development as an antimicrobial agent .
  • Selectivity and Toxicity : Further research is required to assess the selectivity of this compound towards cancerous versus normal cells to minimize potential toxicity in therapeutic applications.

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